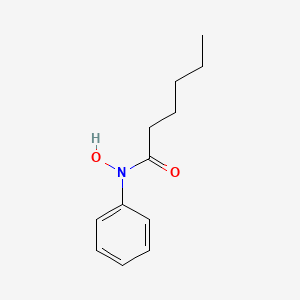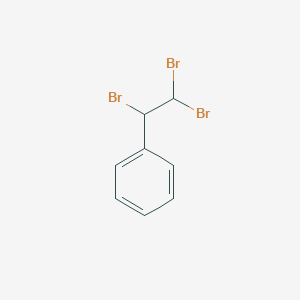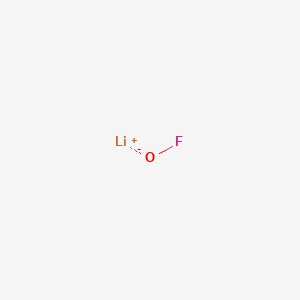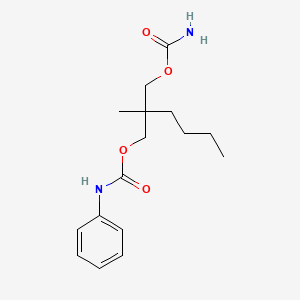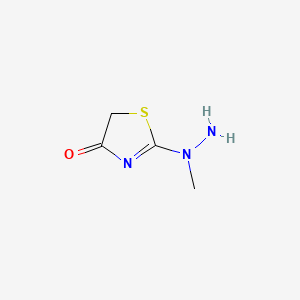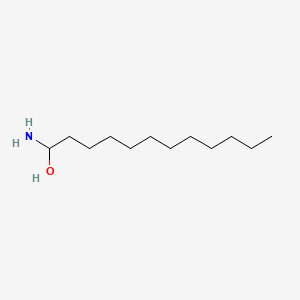
1-Aminododecan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-Aminododecan-1-OL can be synthesized through several methods. One common approach involves the reduction of 12-aminododecanoic acid. This reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction typically requires anhydrous solvents and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydrogenation of nitriles or amides derived from dodecanoic acid. This process involves the use of catalysts such as palladium on carbon (Pd/C) and high-pressure hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions: 1-Aminododecan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form a primary amine using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of primary amines
Substitution: Formation of alkyl halides
科学的研究の応用
1-Aminododecan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of surfactants, polymers, and other organic compounds. Its long aliphatic chain makes it suitable for creating amphiphilic molecules.
Biology: The compound is used in the study of membrane proteins and lipid bilayers due to its amphiphilic nature. It can also be used as a model compound for studying the interactions between lipids and proteins.
Medicine: this compound has potential applications in drug delivery systems. Its ability to form micelles and vesicles makes it useful for encapsulating hydrophobic drugs and improving their solubility and bioavailability.
Industry: The compound is used in the production of detergents, emulsifiers, and corrosion inhibitors. Its surfactant properties make it valuable in various industrial processes.
作用機序
The mechanism of action of 1-Aminododecan-1-OL is primarily related to its amphiphilic nature. The compound can interact with both hydrophobic and hydrophilic environments, making it useful in various applications. In biological systems, it can insert into lipid bilayers and affect membrane fluidity and permeability. The amino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in different environments.
類似化合物との比較
1-Aminododecan-1-OL can be compared with other similar compounds, such as:
1-Aminododecane: Lacks the hydroxyl group, making it less polar and less versatile in terms of chemical reactivity.
1-Dodecanol: Lacks the amino group, making it less reactive in terms of forming hydrogen bonds and electrostatic interactions.
12-Aminododecanoic Acid: Contains a carboxylic acid group instead of a hydroxyl group, making it more acidic and less suitable for certain applications.
The uniqueness of this compound lies in its combination of a long aliphatic chain with both an amino and a hydroxyl group, providing a balance of hydrophobic and hydrophilic properties that make it versatile for various applications.
特性
CAS番号 |
30030-01-4 |
|---|---|
分子式 |
C12H27NO |
分子量 |
201.35 g/mol |
IUPAC名 |
1-aminododecan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h12,14H,2-11,13H2,1H3 |
InChIキー |
KAFWCKOMHCHXFE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


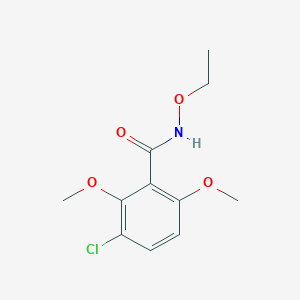
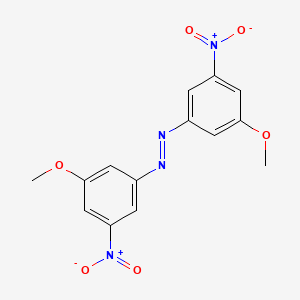
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14691669.png)

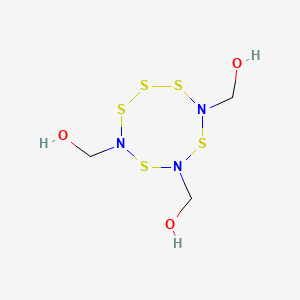
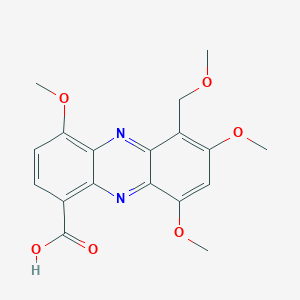
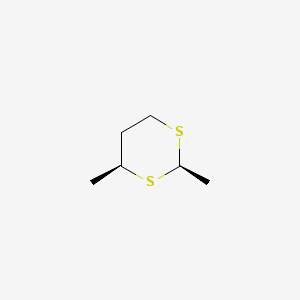
![[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate](/img/structure/B14691709.png)
